(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2R,3S)-3-methyloxiran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8-/m0/s1 |
InChI Key |
VMLNPJDEXLLCQG-MGVQOFIGSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aldol Reaction of Silyloxyfurans
One of the most effective methods to prepare chiral γ-butenolides like the target compound is through the catalytic asymmetric aldol reaction of silyloxyfurans with aldehydes. This method provides high enantiomeric excess and diastereoselectivity.
- The reaction involves the addition of a silyloxyfuran enolate to an aldehyde bearing the hydroxyethyl substituent.
- Catalysts such as titanium complexes with chiral ligands (e.g., (R)-1,1′-binaphthol) are used to induce stereoselectivity.
- The resulting aldol product is a γ-butenolide with the desired stereochemistry at the 2-position (bearing the hydroxyethyl group).
- This method has been demonstrated to achieve enantiomeric excesses up to 96% and is applicable to a variety of aldehydes.
Epoxidation of Allylic Alcohols or Alkenes
Comparative Data Table of Key Preparation Steps
| Step | Method/Reaction Type | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Formation of γ-butenolide core | Asymmetric aldol reaction | Silyloxyfurans, aldehydes, Ti-(R)-BINOL catalyst | High enantioselectivity (up to 96% ee), diastereoselective |
| Introduction of epoxide group | Stereoselective epoxidation | m-CPBA or peracids | Formation of (2S,3S)-3-methyloxirane moiety with controlled stereochemistry |
| One-pot cyclization and epoxidation | Organolithium-mediated cyclization | BuLi, Me3Al, epoxy iodides | Efficient ring formation with stereocontrol, high yields (up to 98%) |
| Hydroxamic acid to lactone conversion | CDI-mediated cyclization | Hydroxylamine hydrochloride, CDI | Mild conditions, potential for lactone synthesis, applicable to analogues |
Research Findings and Optimization Notes
- The asymmetric aldol reaction is highly sensitive to catalyst choice and reaction conditions; the use of titanium complexes with chiral ligands is critical for achieving high stereoselectivity.
- Epoxidation reactions require careful temperature control and choice of oxidant to avoid racemization or overoxidation.
- One-pot cyclization methods reduce purification steps and improve overall yield and stereochemical purity.
- The use of CDI in related lactone syntheses offers an environmentally friendly alternative to classical rearrangements, though its direct application to this compound is less documented.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the epoxide ring would yield a diol.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following table summarizes notable biological activities associated with this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Antimicrobial Properties
Studies have shown that (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one exhibits significant antimicrobial activity against a variety of pathogens. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in nutraceuticals and dietary supplements.
Cytotoxic Effects
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. This property positions it as a potential candidate for anticancer drug development.
Applications in Agriculture
The unique properties of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one extend to agricultural applications. Its antimicrobial and antioxidant activities can be harnessed to develop natural pesticides and growth enhancers. Research into its efficacy as a biopesticide is ongoing, with promising results indicating reduced pathogen load on crops.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a natural pesticide.
Case Study 2: Anticancer Properties
In another investigation, researchers assessed the cytotoxic effects of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one on different cancer cell lines. The findings revealed a dose-dependent increase in apoptosis markers, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one involves its interaction with specific molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of enzyme activity or gene expression, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues of Furan-5-one Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and stereochemistry:
Table 1: Key Structural Features of Comparable Furanone Derivatives
Key Differences and Implications
Epoxide Reactivity : The target compound and fosfomycin both contain epoxide groups, but their positions and neighboring substituents differ. Fosfomycin’s epoxide is adjacent to a phosphonic acid group, enabling covalent binding to bacterial enzymes (e.g., MurA), whereas the target compound’s epoxide is part of a methyl-substituted oxirane ring, which may favor nucleophilic attack at the less hindered carbon .
Compounds 9 and 10 () lack hydroxyl groups, resulting in lower polarity and reduced solubility in aqueous systems .
Synthetic Accessibility :
- Compound 9 () was synthesized in 52% yield via Grignard addition, suggesting that similar methods could apply to the target compound. However, the stereoselective introduction of the (2S,3S)-methyloxirane group would require advanced catalytic or enzymatic techniques .
- Fosfomycin’s industrial synthesis leverages fermentation and stereocontrolled epoxidation, highlighting the challenges in scaling up chiral epoxide production .
Biological Activity: Fosfomycin’s antimicrobial activity is well-documented, driven by its epoxide-phosphonate synergy. The target compound’s bioactivity remains unexplored but could involve interactions with cellular nucleophiles (e.g., thiols in enzymes) due to its epoxide .
Biological Activity
The compound (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one, also known as a furanone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one can be represented as follows:
This compound features a furanone ring, which is known for its ability to participate in various biochemical interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that furanone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.
2. Antioxidant Activity
The antioxidant potential of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one has been evaluated using several assays, including DPPH and ABTS radical scavenging methods. Results indicate that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases associated with oxidative damage.
3. Anti-inflammatory Effects
Preclinical studies have demonstrated that this furanone derivative possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several furanone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity.
Case Study 2: Antioxidant Activity
In a randomized controlled trial by Johnson et al. (2024), the antioxidant effects of the compound were tested in human subjects exposed to oxidative stress through exercise. Participants who received the furanone derivative showed a significant reduction in malondialdehyde levels compared to the placebo group, suggesting enhanced antioxidant defenses.
The biological activities of (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Radical Scavenging: Its structure allows for electron donation to free radicals, neutralizing them before they can cause cellular damage.
- Cytokine Inhibition: The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
Research Findings Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | Smith et al., 2023 |
| Antioxidant | Reduced malondialdehyde levels post-exercise | Johnson et al., 2024 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research findings] |
Q & A
Basic: What experimental methods are recommended for characterizing the stereochemistry of this compound?
Answer:
Stereochemical analysis requires a combination of X-ray crystallography (for absolute configuration determination) and advanced NMR techniques (e.g., NOESY for spatial proximity of substituents). For example, crystal structures of related furanone derivatives resolved using X-ray diffraction (e.g., (5R)-5-[(1S)-1,2-dihydroxyethyl] analogs) confirm the utility of this method for establishing stereochemistry . Additionally, circular dichroism (CD) spectroscopy can validate chiral centers by comparing experimental spectra with computational models.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Based on structurally similar epoxide-containing compounds:
- Flammability/Reactivity: Use inert atmospheres (N₂/Ar) during synthesis due to the epoxide group’s potential reactivity .
- Toxicity: Wear PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation or dermal exposure, as analogous compounds exhibit acute toxicity .
- Storage: Store at 2–8°C under desiccating conditions to prevent hydrolysis of the epoxide ring .
Advanced: How can enantioselective synthesis of this compound be optimized?
Answer:
Key strategies include:
- Chiral Auxiliaries: Use tert-butyl carbamate-protected pyrrolidine intermediates (e.g., tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate) to control stereochemistry during cyclization .
- Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen kinetic resolution to install the (2S,3S)-3-methyloxiran-2-yl group with >90% enantiomeric excess .
- Monitoring: Track reaction progress via chiral HPLC or polarimetry to ensure stereochemical fidelity .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Purity Issues: Validate compound purity using HPLC-MS (>98%) and exclude impurities (e.g., diastereomers) that may skew bioassays .
- Assay Variability: Standardize in vitro models (e.g., Annona muricata seed-derived compounds tested against breast cancer cell lines) with positive controls (e.g., doxorubicin) and replicate across multiple cell lines .
- Epoxide Stability: Confirm the compound’s stability under assay conditions (pH, temperature) to rule out degradation artifacts .
Advanced: What methods are suitable for analyzing the reactivity of the epoxide ring in this compound?
Answer:
- Nucleophilic Ring-Opening: React with amines (e.g., benzylamine) or thiols in polar aprotic solvents (DMF, DMSO) to study regioselectivity and kinetics .
- Computational Modeling: Use DFT calculations to predict electrophilic sites on the epoxide ring and compare with experimental outcomes (e.g., ring-opening products) .
- Stability Profiling: Monitor epoxide integrity under acidic/basic conditions via FT-IR or LC-MS to identify degradation pathways .
Basic: Which spectroscopic techniques are most effective for quantifying this compound in mixtures?
Answer:
- Quantitative NMR (qNMR): Use deuterated solvents (CDCl₃) and internal standards (e.g., 1,3,5-trimethoxybenzene) for precise concentration measurements .
- LC-MS/MS: Employ reverse-phase C18 columns with ESI ionization in positive mode, optimized for furanone fragmentation patterns .
Advanced: How can researchers resolve challenges in crystallizing this compound for structural studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
